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Compound of Interest

Compound Name: Sudan Red 7B

Cat. No.: B045811 Get Quote

Executive Summary
C.I. 26050, chemically known as N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine

and commonly referred to as Sudan Red 7B or Solvent Red 19, is a synthetic diazo dye.[1][2]

Its primary applications are in industrial settings, such as coloring for oils, waxes, plastics, and

as a histological stain for lipids.[1][3] Contrary to what its complex chemical structure might

suggest to those in drug development, C.I. 26050 is not a therapeutic agent and thus does not

possess a "mechanism of action" in the pharmacological sense. Instead, the relevant

mechanism for scientific and regulatory consideration is its toxicological mechanism of action.

This guide provides a detailed examination of this mechanism, focusing on its metabolic

activation, subsequent genotoxicity, and the experimental protocols used for its assessment.

The core of its toxicity lies in its biotransformation into carcinogenic aromatic amines, a

characteristic shared by many azo dyes.[4]

Chemical Identity
Color Index Name: C.I. 26050[1][2]

Common Names: Sudan Red 7B, Solvent Red 19, Ceres Red 7B, Fat Red 7B[1][2]

Chemical Name: N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine[1]

CAS Number: 6368-72-5[2]
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Molecular Formula: C₂₄H₂₁N₅[2]

Molecular Weight: 379.5 g/mol [2]

Chemical Class: Diazo Dye[1]

Toxicological Mechanism of Action: Metabolic
Activation and Genotoxicity
The primary toxicological concern with C.I. 26050, and azo dyes in general, is not the parent

compound itself but the aromatic amines released upon metabolic cleavage of the azo bonds (-

N=N-).[4] This process, known as azoreduction, is the critical activating step in its mechanism

of toxicity.

3.1 Metabolic Pathway

Azoreduction: Upon ingestion, C.I. 26050 is poorly absorbed in the upper gastrointestinal

tract. It travels to the lower intestine, where anaerobic conditions and the presence of gut

microbiota facilitate the enzymatic reduction of the two azo linkages. Azoreductase enzymes,

produced by various bacterial species, cleave the dye into its constituent aromatic amines.[5]

Liver enzymes can also contribute to this process to a lesser extent.[4]

Formation of Aromatic Amines: The reductive cleavage of C.I. 26050 is predicted to yield

aromatic amines such as aniline and derivatives of naphthylamine and phenylenediamine.

Secondary Activation (N-hydroxylation): These liberated aromatic amines are absorbed into

circulation and undergo Phase I metabolism in the liver, primarily by cytochrome P450

enzymes. A key activation step is N-hydroxylation, which forms N-hydroxylarylamines.[4]

Formation of Reactive Electrophiles: The N-hydroxylarylamines can be further activated, for

example, by glucuronidation. Under acidic conditions, such as in the urinary bladder, these

metabolites can form highly reactive nitrenium ions.[4]

DNA Adduct Formation and Mutagenesis: The electrophilic nitrenium ions readily attack

nucleophilic sites on DNA bases, particularly guanine. This formation of covalent DNA

adducts can lead to errors during DNA replication, resulting in point mutations and

chromosomal damage, which are initiating events in carcinogenesis.[4]
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Diagram of the Metabolic Activation Pathway of C.I. 26050
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Caption: Metabolic activation of C.I. 26050 to genotoxic intermediates.

Quantitative Toxicological Data
Quantitative data for C.I. 26050 is limited. The available data, along with representative data for

other relevant Sudan dyes, is summarized below. It is crucial to note that the absence of

comprehensive data does not imply safety; rather, it highlights the need for further investigation

based on the known hazards of the azo dye class.

Table 1: Acute Toxicity Data

Compound
Test
Species

Route Value Units Reference

C.I. 26050 Rat Oral TDLo: 15 g/kg/50W-C [6]

Sudan I Rat Oral LD50: >2000 mg/kg

Sudan III Rat Oral LD50: >5000 mg/kg

TDLo (Lowest Published Toxic Dose): The lowest dose of a substance introduced by any route,

other than inhalation, over any given period of time, and reported to produce any toxic effect in

a human or animal. LD50 (Median Lethal Dose): The dose required to kill half the members of

a tested population.[6]
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Table 2: Genotoxicity Data for Related Azo Dyes

Compound Assay Test System
Metabolic
Activation (S9)

Result

Sudan I Ames Test
Salmonella
Typhimurium
TA98, TA100

Required Positive[5]

Sudan II Ames Test

Salmonella

Typhimurium

TA1538

Required Positive[5]

| Disperse Red 1 | Micronucleus Test (in vivo) | Mouse Bone Marrow | N/A | Positive[7] |

Key Experimental Protocols
The assessment of genotoxic potential is fundamental to the toxicological evaluation of azo

dyes. The following are detailed methodologies for two key assays.

5.1 Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to detect gene mutations and is a primary screening tool for

genotoxicity.

Objective: To determine if C.I. 26050 or its metabolites can induce reverse mutations at a

selectable locus in specific strains of Salmonella typhimurium.

Materials:

Histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations,

TA100 for base-pair substitutions).

Test substance (C.I. 26050) dissolved in a suitable solvent (e.g., DMSO).

S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

Cofactor solution (NADP, Glucose-6-phosphate).
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Minimal glucose agar plates.

Top agar.

Methodology:

Preparation: Prepare serial dilutions of C.I. 26050.

Incubation (with and without S9):

For assays requiring metabolic activation, combine the test substance dilution, S9 mix,

and the bacterial culture in a test tube.

For assays without activation, combine the test substance, a buffer solution, and the

bacterial culture.

Include negative (solvent) and positive controls (known mutagens like 2-nitrofluorene for

-S9 and 2-aminoanthracene for +S9).

Incubate the mixture at 37°C for approximately 20-30 minutes.

Plating: Add molten top agar to the incubation tube, vortex gently, and pour the contents

onto the surface of a minimal glucose agar plate.

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

Scoring: Count the number of visible revertant colonies on each plate. A substance is

considered mutagenic if it produces a dose-dependent increase in the number of revertant

colonies compared to the negative control, typically a two-fold or greater increase.[8][9]

Diagram of the Ames Test Workflow
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Caption: Workflow for the bacterial reverse mutation (Ames) test.
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5.2 In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

Objective: To determine if C.I. 26050 induces chromosomal damage or aneuploidy in the

bone marrow erythroblasts of treated animals.

Materials:

Test animals (typically mice or rats).

Test substance (C.I. 26050) in an appropriate vehicle.

Positive control (e.g., cyclophosphamide).

Fetal bovine serum.

Acridine orange or other DNA-specific stain.

Microscope slides and fluorescence microscope.

Methodology:

Dosing: Administer C.I. 26050 to the test animals, typically via oral gavage or

intraperitoneal injection, at several dose levels. A single or multiple treatment regimen can

be used.

Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours after

the final dose), euthanize the animals. Harvest bone marrow from the femurs into fetal

bovine serum.

Cell Preparation: Centrifuge the cell suspension, remove the supernatant, and create a

smear of the cell pellet on a microscope slide.

Staining: After air-drying, fix the slides in methanol and stain with a DNA-specific

fluorescent dye like acridine orange. This allows for the differentiation of polychromatic

erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature), and the

visualization of micronuclei.
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Scoring: Using a fluorescence microscope, score at least 2000 PCEs per animal for the

presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the

cytoplasm of the PCEs.

Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs. A significant decrease in

this ratio indicates bone marrow toxicity.

Analysis: A positive result is a statistically significant, dose-dependent increase in the

frequency of micronucleated PCEs in treated groups compared to the vehicle control

group.[10]

Conclusion
C.I. 26050 (Sudan Red 7B) is an industrial diazo dye whose primary health concern is its

potential carcinogenicity, driven by a well-understood toxicological mechanism. This

mechanism is initiated by the reductive cleavage of its azo bonds by gut microbiota, releasing

aromatic amines. These amines are then metabolically activated in the liver to form reactive

electrophiles that can bind to DNA, inducing mutations. The genotoxic potential of the azo dye

class is well-documented through standard assays such as the Ames test and the in vivo

micronucleus test. Due to these toxicological properties, C.I. 26050 is not suitable for human

consumption or therapeutic use, and its presence as a contaminant, particularly in food, is a

significant public health issue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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